![molecular formula C13H9N3O2 B1317264 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid CAS No. 777810-90-9](/img/structure/B1317264.png)
4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid
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Overview
Description
“4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. For instance, Shobhashana et al. synthesized a similar compound, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, and evaluated its antimicrobial activity . Another method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Scientific Research Applications
Antifungal and Herbicidal Applications
Imidazole derivatives are known for their use in agriculture as fungicides and herbicides. They help protect crops by inhibiting the growth of fungi and unwanted vegetation, ensuring better yield and quality of the produce .
Antitumor Potential
Some imidazole-containing compounds have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), using Fluorouracil as a standard .
Anti-HIV Activity
Indole derivatives, which share a similar core structure with imidazole compounds, have been reported to possess anti-HIV activity. Molecular docking studies are performed to evaluate their effectiveness against HIV-1 .
Synthesis of Functional Molecules
Imidazoles are key components in the synthesis of functional molecules used in various everyday applications. The regiocontrolled synthesis of substituted imidazoles allows for the creation of molecules with specific desired properties .
Complex Heterocycle Formation
The imidazole ring is a component in more complex heterocycles, such as benzo[d]imidazo[2,1-b]thiazoles, which have been synthesized for various applications, including medicinal chemistry .
Mechanism of Action
Target of Action
The compound “4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid” is a derivative of imidazole and quinoline . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Quinoline derivatives also have significant roles in natural and synthetic chemistry and their biologically and pharmacological activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . Similarly, quinoline derivatives display different tautomeric forms, which could contribute to their interaction with biological targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole and quinoline derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Future Directions
Given the broad range of biological activities of imidazole compounds, there is significant interest in developing new drugs based on these structures . Future research may focus on optimizing the synthesis methods, exploring new biological activities, and developing safer and more effective imidazole-based drugs.
properties
IUPAC Name |
4-imidazol-1-ylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-7-15-11-4-2-1-3-9(11)12(10)16-6-5-14-8-16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDKBZDLKSQPAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid |
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